molecular formula C24H21ClN2 B10930560 4-chloro-1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10930560
M. Wt: 372.9 g/mol
InChI Key: KTXCEFWTXGOEAI-UHFFFAOYSA-N
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Description

4-chloro-1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorine atom, a methyl group, and two 4-methylphenyl groups attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of acetic acid or sulfuric acid as a catalyst, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding pyrazoline derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-chloro-1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and phenyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H21ClN2

Molecular Weight

372.9 g/mol

IUPAC Name

4-chloro-1-(3-methylphenyl)-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2/c1-16-7-11-19(12-8-16)23-22(25)24(20-13-9-17(2)10-14-20)27(26-23)21-6-4-5-18(3)15-21/h4-15H,1-3H3

InChI Key

KTXCEFWTXGOEAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC(=C3)C)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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